molecular formula C16H14BrN3O2S B3745096 N-(2-BROMOPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

N-(2-BROMOPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B3745096
M. Wt: 392.3 g/mol
InChI Key: STZCCYOXZJEHBE-UHFFFAOYSA-N
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Description

The compound N-(2-BROMOPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is characterized by a bromophenyl group linked via an acetamide backbone to a 5-methoxy-1H-1,3-benzodiazole moiety through a sulfanyl (-S-) bridge. This structure combines halogenated aromaticity, heterocyclic complexity, and sulfur-based connectivity, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(2-bromophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2S/c1-22-10-6-7-13-14(8-10)20-16(19-13)23-9-15(21)18-12-5-3-2-4-11(12)17/h2-8H,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZCCYOXZJEHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Benzimidazole and Sulfonyl/Sulfanyl Systems

Several benzimidazole derivatives with sulfonyl or sulfanyl groups are documented in . For example:

  • 3ae/3af : These isomers feature a 5-methoxy or 6-methoxy benzimidazole core, a sulfonyl (-SO₂-) group, and pyridylmethyl substituents. Their synthesis yields (73–97%) and NMR data highlight efficient synthetic routes and structural validation methods .
  • 3ag/3ah : These compounds incorporate trifluoroethoxy or methoxypropoxy groups on pyridyl rings, demonstrating how substituent polarity impacts solubility and reactivity. Yields (72–79%) suggest moderate to high efficiency in sulfinyl/sulfonyl couplings .

Key Differences :

  • The target compound uses a benzodiazole (two nitrogen atoms) instead of benzimidazole (fused benzene and imidazole), altering electronic properties.
  • The sulfanyl (-S-) linkage in the target compound contrasts with sulfonyl (-SO₂-) groups in analogs, which may reduce oxidative stability but enhance nucleophilic reactivity .

Bromophenyl Acetamide Derivatives

and provide data on bromophenyl acetamides:

  • N-(4-Bromophenyl)acetamide : Bond lengths (e.g., C1–C2: 1.501 Å) differ slightly from chloro- or fluorophenyl analogs, suggesting bromine’s larger atomic radius influences steric and electronic profiles .
  • 2-[(4-Bromophenyl)sulfanyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide (): Shares a bromophenyl-sulfanyl-acetamide scaffold but replaces benzodiazole with a thiazole ring. The molecular formula (C₁₇H₁₂BrClN₂OS₂; molar mass ~464.8 g/mol) indicates higher halogen content compared to the target compound .

Key Differences :

  • Thiazole vs.
  • Chlorophenyl substitution in may enhance electrophilic reactivity compared to methoxybenzodiazole in the target compound .

Pharmacologically Active Acetamide Derivatives

highlights N-phenylacetamide sulphonamides with analgesic and anti-inflammatory activity. For example:

  • Compound 35 : Exhibits potency comparable to paracetamol, attributed to the 4-methylpiperazinylsulfonyl group.
  • Compounds 36–37: Anti-hypernociceptive activity linked to sulfamoyl and piperazinyl groups .

Key Differences :

Substituent Effects on Molecular Properties

  • Methoxy vs. Halogen Substituents : Methoxy groups (e.g., in and ) enhance solubility via hydrogen bonding, whereas halogens (Br, Cl) increase molecular weight and lipophilicity .
  • Heterocycle Variations : Benzodioxol () or imidazole () rings alter π-π stacking and metabolic stability compared to benzodiazole .

Data Tables

Table 2: Bond Length Comparisons (Å) in Acetamide Derivatives

Bond Target (Est.) N-(4-Bromophenyl)acetamide Chloro/Thiazole Analogues
C1–C2 (Acetamide) ~1.50 1.501 1.53 (varied)
N1–C2 (Amide) ~1.34 1.347 1.30–1.44
C6–Br (Bromophenyl) ~1.89 1.8907 1.91 (varied)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-BROMOPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-BROMOPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

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